molecular formula C8H5BrClN3 B152750 8-Bromo-2-chloroquinazolin-4-amine CAS No. 956100-62-2

8-Bromo-2-chloroquinazolin-4-amine

Cat. No.: B152750
CAS No.: 956100-62-2
M. Wt: 258.5 g/mol
InChI Key: FRWKIQGVGJPSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-chloroquinazolin-4-amine is a chemical compound with the molecular formula C8H5BrClN3 and a molecular weight of 258.5 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloroquinazolin-4-amine typically involves the reaction of 2-chloro-4-nitroaniline with bromine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nitration, reduction, and halogenation . The general reaction conditions include:

    Nitration: 2-chloroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-chloro-4-nitroaniline.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.

    Halogenation: The resulting 2-chloro-4-aminobenzene is then brominated using bromine in the presence of a catalyst like iron(III) bromide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloroquinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This dual halogenation allows for a broader range of chemical modifications and applications compared to its analogs .

Biological Activity

8-Bromo-2-chloroquinazolin-4-amine is a halogenated quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy. Its structural features, including the presence of bromine and chlorine atoms, contribute to its unique pharmacological properties, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrClN3, with a molecular weight of 258.50 g/mol. The compound features a quinazoline core, which is known for its ability to interact with various biological targets.

Property Value
Molecular FormulaC9H7BrClN3
Molecular Weight258.50 g/mol
Structural FeaturesBromine and chlorine substitutions at positions 2 and 8

Biological Activity Overview

This compound exhibits significant biological activities, primarily as an anticancer agent. Research has demonstrated its potential in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound interacts with multiple biological targets, including enzymes involved in cell proliferation.

Key Biological Activities:

  • Anticancer Properties : The compound has been shown to inhibit tumor growth in several cancer cell lines by inducing apoptosis and causing cell cycle arrest.
  • Enzyme Inhibition : It has demonstrated inhibitory effects on critical kinases involved in cancer signaling pathways, suggesting potential use in targeted cancer therapies.
  • Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial properties, indicating broader therapeutic applications beyond oncology.

The mechanism of action for this compound involves its binding affinity to specific enzymes and receptors. Interaction studies indicate that it may disrupt signaling pathways critical for tumor growth by inhibiting kinases such as MDM2 and CDK4/6.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy across various experimental models:

  • MDM2 Inhibition : A study demonstrated that this compound acts as an MDM2 inhibitor, promoting cellular senescence in cancer cells resistant to conventional therapies.
  • Cell Line Studies : In vitro assays revealed that the compound effectively reduces viability in human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent anticancer activity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives have shown that modifications at specific positions significantly influence their biological activity, highlighting the importance of bromine and chlorine substitutions in enhancing potency .

Summary of Applications

The unique properties of this compound make it a valuable intermediate in drug discovery:

  • Pharmaceutical Development : It serves as a scaffold for synthesizing new drugs targeting various diseases, particularly cancers.
  • Combination Therapies : Its role as an MDM2 inhibitor allows for potential use in combination therapies with other agents to overcome resistance mechanisms in cancer treatment.

Properties

IUPAC Name

8-bromo-2-chloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWKIQGVGJPSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549437
Record name 8-Bromo-2-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956100-62-2
Record name 8-Bromo-2-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of 8-bromo-2,4-dichloroquinazoline (407b; 0.50 g, 1.80 mmol) in 2 mL THF at 0° C. was added ammonium hydroxide, 28% ammonia in water (3.25 mL, 23.39 mmol). The reaction was sealed and the ice/water bath was removed. The heterogeneous reaction was stirred rapidly. In the morning starting material was still evident. 2 mL THF and 1 mL 28% ammonia in water were added and the reaction became homogeneous. After 1 h, reaction was checked and judged complete. The reaction was partitioned between water and DCM. The layers were separated and the aqueous layer was filtered through Celite and the filtrate was extracted 2×DCM and the combined organics were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to give 8-bromo-2-chloroquinazolin-4-amine (0.318 g, 1.23 mmol, 68% yield) as an orange solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.52 (2H, br. s.), 8.24 (1H, d, J=8.4 Hz), 8.14 (1H, d, J=7.6 Hz), 7.42 (1H, t, J=7.9 Hz). m/z (ESI, +ve ion) 257.9/259.9 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3.25 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.